6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-
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Overview
Description
6-Oxabicyclo[321]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- typically involves the use of specific starting materials and reaction conditions. One common method involves the oxidation of heptane, followed by a series of chemical reactions to obtain the final product . The exact reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often use readily available raw materials and well-established chemical reactions to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: A similar compound with a slightly different structure.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Another related compound with a bromine atom substitution.
Uniqueness
6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
358339-06-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,5S)-8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C10H14O2/c1-6-4-5-7-10(2,3)8(6)9(11)12-7/h7-8H,1,4-5H2,2-3H3/t7-,8-/m0/s1 |
InChI Key |
LASOZNWHPDFLML-YUMQZZPRSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C(=O)O2)C |
Canonical SMILES |
CC1(C2CCC(=C)C1C(=O)O2)C |
Origin of Product |
United States |
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